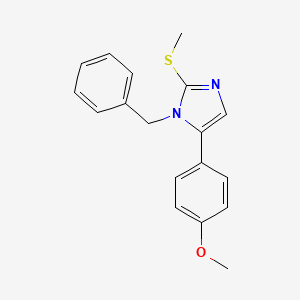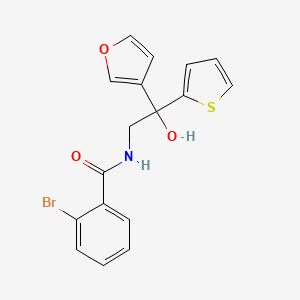
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is a potent inhibitor of the heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A destabilizes these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to inhibit other proteins involved in cancer progression, such as AKT and ERK, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This selectivity is thought to be due to the higher expression of HSP90 in cancer cells compared to normal cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In preclinical models, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to reduce tumor growth and metastasis, further highlighting its potential as an anticancer agent.
実験室実験の利点と制限
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is complex and requires specialized equipment and expertise, which can make it challenging for some labs to obtain and use.
将来の方向性
There are several future directions for research on N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. Another area of interest is the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, the identification of biomarkers that predict response to N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in other disease settings, such as neurodegenerative diseases, could provide new avenues for therapeutic intervention.
合成法
The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A involves a multistep process that includes the reaction of 3,5-difluoroaniline with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 2-cyanobutan-2-amine. The final product is obtained by reacting the intermediate with 4-cyanobenzoyl chloride. The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including NMR, LC-MS, and X-ray crystallography.
科学的研究の応用
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in cancer patients.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-3-15(2,8-18)21-13(22)12-7-23-14(20-12)19-11-5-9(16)4-10(17)6-11/h4-7H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQLWGHVZUNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
